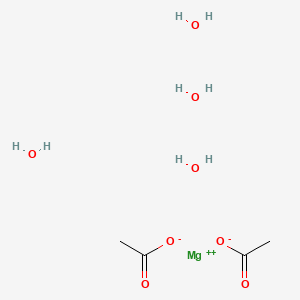

Magnesium Acetate Tetrahydrate

Description

Properties

IUPAC Name |

magnesium;diacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mg.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPKPGCRSHFTKM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168170 | |

| Record name | Magnesium diacetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white deliquescent solid; [Merck Index] White hygroscopic solid with an odor like vinegar; [Acros Organics MSDS] | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16674-78-5 | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016674785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium acetate tetrahydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium diacetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, magnesium salt, hydrate (2:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium Acetate tetrahydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM ACETATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01G0EJC3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Magnesium Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of magnesium acetate tetrahydrate, Mg(CH₃COO)₂·4H₂O. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental context, and logical relationships.

Physicochemical Properties

This compound is a hydrated salt of magnesium and acetic acid.[1] It presents as white, colorless monoclinic crystals that are hygroscopic, meaning they readily absorb moisture from the air.[2][3] This compound is highly soluble in water and also soluble in methanol and ethanol.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Mg(CH₃COO)₂·4H₂O | [1] |

| Molar Mass | 214.45 g/mol | [4] |

| Appearance | White hygroscopic crystals | [1][3] |

| Crystal System | Monoclinic | [2] |

| Density | 1.454 g/cm³ | [2] |

| Melting Point | 80 °C (176 °F; 353 K) | [2] |

| Odor | Slight acetic acid odor | [3] |

Solubility

This compound exhibits high solubility in aqueous solutions, a critical property for its use in various applications, including pharmaceutical formulations.[2] Its solubility in water increases with temperature.

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 15 | 120 |

| 20 | 53.4 |

| 30 | 68.6 |

| 40 | 75.7 |

| 60 | 118 |

(Data sourced from multiple chemical databases and may show slight variations)

Crystal and Molecular Structure

The crystal structure of this compound has been determined by X-ray diffraction. It belongs to the monoclinic crystal system with the space group P21/c. The magnesium ion is coordinated with six oxygen atoms, four from water molecules and two from the acetate groups.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 4.75 Å, b = 11.79 Å, c = 8.52 Å, β = 94.9° |

Thermal Properties and Decomposition

Upon heating, this compound undergoes a multi-step thermal decomposition. Initially, it loses its four water molecules of hydration. Further heating leads to the decomposition of the anhydrous magnesium acetate into magnesium oxide.[1]

The thermal decomposition process can be summarized as follows:

-

Dehydration: Mg(CH₃COO)₂·4H₂O(s) → Mg(CH₃COO)₂(s) + 4H₂O(g)

-

Decomposition: Mg(CH₃COO)₂(s) → MgO(s) + CO₂(g) + CH₃COCH₃(g)

Caption: Thermal decomposition pathway of this compound.

Spectroscopic Properties

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the acetate and water molecules. Key vibrational modes include the O-H stretching of water, and the symmetric and asymmetric stretching of the carboxylate group (COO⁻) of the acetate ion.

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (water) |

| ~1560 | Asymmetric COO⁻ stretching |

| ~1415 | Symmetric COO⁻ stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is characterized by bands arising from the vibrations of the acetate ion, particularly the C-C and C=O stretching modes.

Chemical Reactivity and Applications in Drug Development

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] In drug development, its primary role is as a source of magnesium ions, a crucial electrolyte in parenteral nutrition and dialysis solutions.[6] It also serves as a buffering agent to maintain pH and as a stabilizer in various pharmaceutical formulations.[7]

Role in Cellular Signaling

The biological effects of this compound are primarily attributed to the magnesium ion (Mg²⁺). Magnesium is a critical cofactor for numerous enzymes and plays a vital role in various signaling pathways.[2]

-

Adenylyl Cyclase Pathway: Mg²⁺ is essential for the activity of adenylyl cyclase, an enzyme that produces the second messenger cyclic AMP (cAMP).[2]

-

Tyrosine Kinase Signaling: Magnesium is involved in the function of tyrosine kinases, which are key enzymes in cellular signaling cascades that regulate cell growth, differentiation, and metabolism.[2]

-

NMDA Receptor Modulation: Magnesium ions act as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor channel, playing a crucial role in neuronal plasticity. Recent studies suggest that influx of Mg²⁺ through NMDA receptors can activate the CREB signaling pathway, which is important for learning and memory.

References

- 1. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H14MgO8 | CID 134717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. mpbio.com [mpbio.com]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. chemimpex.com [chemimpex.com]

The Role of Magnesium Acetate as a Lewis Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium acetate, a readily available and environmentally benign salt, is emerging as a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its utility stems from the ability of the magnesium ion (Mg²⁺) to act as a Lewis acid, coordinating to carbonyl oxygens and other Lewis basic sites to activate substrates towards nucleophilic attack. This guide provides an in-depth technical overview of the applications of magnesium acetate in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its adoption in research and development.

Fundamental Principles of Magnesium Acetate Catalysis

Magnesium acetate, in both its anhydrous and hydrated forms, functions as a Lewis acid catalyst. The magnesium ion, with its +2 charge and vacant orbitals, can accept electron pairs from Lewis basic functional groups, most notably the oxygen atom of a carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by nucleophiles. This activation is central to its catalytic activity in a range of condensation, addition, and polymerization reactions.

Key Organic Reactions Catalyzed by Magnesium Acetate

Magnesium acetate has demonstrated catalytic efficacy in several important classes of organic reactions. The following sections detail its application in transesterification for polyester synthesis, aldol additions, and Knoevenagel condensations.

Transesterification Reactions for Polyester Synthesis

Magnesium acetate is a highly effective catalyst for the melt transesterification process in the synthesis of aliphatic polycarbonates (APCs).[1][2] It facilitates both the initial transesterification of a carbonate source (e.g., diphenyl carbonate) with a diol and the subsequent polycondensation to form high molecular weight polymers.

Quantitative Data for Poly(1,4-butylene carbonate) (PBC) Synthesis:

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | Reference |

| Mg(OAc)₂ | 0.05 | 220 | 4 | 84.8 | 148,600 | [1] |

| Zn(OAc)₂ | 0.05 | 220 | 4 | 85.6 | 143,500 | [2] |

| MgO | 0.05 | 220 | 4 | - | 182,200 | [2] |

Experimental Protocol for Melt Transesterification:

A two-step transesterification process is employed for the synthesis of high-molecular-weight APCs.[1]

Step 1: Oligomerization

-

Equimolar amounts of diphenyl carbonate (DPC) and an aliphatic diol (e.g., 1,4-butanediol) are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Magnesium acetate (0.05 mol% relative to the diol) is added as the catalyst.

-

The mixture is heated to 180-200 °C under a nitrogen atmosphere.

-

The phenol byproduct is removed by distillation under reduced pressure.

-

The reaction is monitored until the theoretical amount of phenol is collected, indicating the formation of oligomers with hydroxyl and phenyl carbonate end-groups.

Step 2: Polycondensation

-

The temperature of the reactor is gradually increased to 220-240 °C.

-

A high vacuum (typically <1 mmHg) is applied to facilitate the removal of phenol and drive the polymerization.

-

The reaction is continued for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

The resulting polymer is then extruded, cooled, and pelletized.

Logical Relationship for Polyester Synthesis Workflow:

Caption: Workflow for the two-step synthesis of aliphatic polycarbonates.

Aldol Addition Reactions

Magnesium-based catalysts, including those generated in situ from magnesium sources, have been effectively used in asymmetric direct aldol additions. For instance, a magnesium-catalyzed enantioselective aldol reaction between ethyl diazoacetate and various aldehydes yields α-diazo-β-hydroxy-esters with high enantioselectivities.[3][4]

Quantitative Data for Asymmetric Aldol Addition:

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | 92 | 95 | [3] |

| 4-Methoxybenzaldehyde | 90 | 96 | [3] |

| 4-Nitrobenzaldehyde | 85 | 98 | [3] |

| Cinnamaldehyde | 70 | 87 | [3] |

| Cyclohexanecarboxaldehyde | 88 | 92 | [3] |

Experimental Protocol for Asymmetric Aldol Addition:

The following is a general procedure for the magnesium-catalyzed asymmetric aldol addition of ethyl diazoacetate.[3]

-

To a solution of the chiral ligand (e.g., (S,S)-ProPhenol, 10 mol%) in an anhydrous solvent (e.g., THF) at room temperature is added a solution of di-n-butylmagnesium (10 mol%).

-

The resulting solution is stirred for 30 minutes to generate the active magnesium catalyst.

-

An additive, such as cis-1,2-cyclopentanediol (10 mol%), is added, and the mixture is stirred for another 45 minutes.

-

The reaction mixture is cooled to the desired temperature (e.g., -20 °C).

-

The aldehyde (1.0 equivalent) is added.

-

A solution of ethyl diazoacetate (1.0 equivalent) in the same solvent is added slowly via syringe pump over a period of several hours.

-

The reaction is stirred at the same temperature until completion, as monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired α-diazo-β-hydroxy-ester.

Reaction Mechanism for Magnesium-Catalyzed Aldol Addition:

Caption: Proposed mechanism for the magnesium-catalyzed aldol addition.

Knoevenagel Condensation

While magnesium oxide is a more commonly cited catalyst for the Knoevenagel condensation, the underlying principle of Lewis acid activation of the carbonyl group by a magnesium species is relevant.[5] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, to yield an α,β-unsaturated product.

Quantitative Data for Knoevenagel Condensation (catalyzed by MgO):

| Aldehyde | Active Methylene Compound | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | 87 | [5] |

| 4-Chlorobenzaldehyde | Malononitrile | 92 | [6] |

| 4-Nitrobenzaldehyde | Malononitrile | 95 | [6] |

| Benzaldehyde | Ethyl Cyanoacetate | 85 | [7] |

Experimental Protocol for Knoevenagel Condensation (adapted from MgO catalysis):

A general procedure for the Knoevenagel condensation is as follows:

-

In a round-bottom flask, the aldehyde (1 equivalent), the active methylene compound (1.1 equivalents), and the magnesium-based catalyst (e.g., 10 mol%) are combined in a suitable solvent (e.g., ethanol, water, or solvent-free).

-

The reaction mixture is stirred at room temperature or heated, as required, and monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If the product precipitates, it is collected by filtration, washed with a cold solvent, and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Reaction Mechanism for Knoevenagel Condensation:

Caption: General mechanism of the Knoevenagel condensation reaction.

Other Potential Applications

While less documented, the Lewis acidity of magnesium acetate suggests its potential as a catalyst in other significant organic reactions:

-

Biginelli Reaction: This multicomponent reaction for the synthesis of dihydropyrimidinones is often catalyzed by Lewis acids. The role of magnesium salts has been investigated, suggesting that magnesium acetate could be a viable catalyst.[8]

-

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be promoted by Lewis acids that activate the Michael acceptor. Magnesium-based catalysts have shown promise in asymmetric thia-Michael additions.[9]

Further research is warranted to fully explore the scope and utility of magnesium acetate in these and other organic transformations.

Conclusion

Magnesium acetate is a cost-effective, readily available, and environmentally friendly Lewis acid catalyst with demonstrated utility in several key organic reactions. Its ability to activate carbonyl compounds makes it particularly effective in transesterification for polymer synthesis, aldol additions, and Knoevenagel condensations. This guide provides a foundational understanding of its applications, supported by quantitative data and detailed experimental protocols, to encourage its broader adoption in academic and industrial research settings. The exploration of its catalytic activity in other reaction classes represents a promising avenue for future investigation.

References

- 1. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Magnesium-Catalyzed Asymmetric Direct Aldol Addition of Ethyl Diazoacetate to Aromatic, Aliphatic, and α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium-catalyzed asymmetric direct aldol addition of ethyl diazoacetate to aromatic, aliphatic, and alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Magnesium Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic properties of magnesium acetate tetrahydrate, its implications for storage and handling, and its relevance in pharmaceutical applications. Understanding these characteristics is crucial for maintaining the quality, stability, and efficacy of this versatile compound.

Introduction to this compound

This compound, with the chemical formula Mg(CH₃COO)₂·4H₂O, is the hydrated magnesium salt of acetic acid. It presents as a white, crystalline solid with a slight acetic acid odor.[1] This compound is widely used in various industrial and scientific applications, including as a catalyst, a mordant in textile dyeing, and significantly, as an excipient and a source of magnesium ions in the pharmaceutical industry.[2][3] Its high solubility in water and ethanol makes it a valuable component in liquid formulations and a reagent in biotechnological processes.

The Hygroscopic and Deliquescent Nature of this compound

A primary characteristic of this compound is its hygroscopicity, the ability to attract and hold water molecules from the surrounding environment.[1] This property is so pronounced that the compound is also described as deliquescent, meaning it can absorb enough moisture from the air to dissolve and form a liquid solution.[4]

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the specific relative humidity at which a solid salt will begin to absorb moisture from the atmosphere and below which it will not. While a precise, experimentally determined CRH value for this compound at a standard temperature (e.g., 25°C) from readily available literature is not explicitly stated in the reviewed sources, a 1952 study by Windsor, Sobel, Morris, and Hooper is noted to have determined this value. However, the specific value was not retrievable in the conducted research. For context, the CRH of other salts at 25°C can range from as low as 11.3% for lithium chloride to 93% for potassium nitrate.[5] Given its deliquescent nature, the CRH of this compound is expected to be at a level that requires controlled humidity environments for storage.

Moisture Sorption Isotherm

A moisture sorption isotherm is a graphical representation of the relationship between the water activity (or relative humidity) of the surrounding environment and the moisture content of a solid at a constant temperature. While a specific, published isotherm for this compound was not found, a representative isotherm for a highly hygroscopic and deliquescent solid like this compound would exhibit a gradual increase in moisture content at lower relative humidities, followed by a very sharp increase as the CRH is approached, leading to deliquescence.

Logical Relationship: Hygroscopicity and Deliquescence

Caption: Logical flow from hygroscopicity to deliquescence based on relative humidity.

Consequences of Improper Storage

Failure to protect this compound from atmospheric moisture can lead to significant physical and chemical changes, compromising its integrity and performance.

Physical Degradation

The initial consequence of moisture absorption is often a change in the physical properties of the powder. This can manifest as:

-

Clumping and Caking: The absorption of moisture can cause particles to agglomerate, leading to the formation of clumps and cakes.[6]

-

Reduced Flowability: Caked or clumped powders exhibit poor flow properties, which can be problematic in manufacturing processes such as tablet compression and capsule filling, leading to inaccurate dosing.[6][7]

Chemical Degradation: Hydrolysis

At elevated relative humidity, magnesium acetate can undergo hydrolysis. This chemical reaction with water leads to the formation of acetic acid and magnesium hydroxide.[8]

Reaction: Mg(CH₃COO)₂(s) + 2H₂O(l) ⇌ Mg(OH)₂(s) + 2CH₃COOH(aq)

The production of acetic acid can have several detrimental effects, particularly in pharmaceutical formulations:

-

Alteration of pH: The generation of acetic acid can lower the pH of the microenvironment, which can in turn affect the stability of the active pharmaceutical ingredient (API) or other excipients.

-

Incompatibility: The altered chemical environment can lead to incompatibilities with other components of a formulation.[9]

A study on magnesium acetate aerosols demonstrated that at high relative humidity (80-90%), there is a continuous decrease in acetate ions and water content over time, attributed to the hydrolysis of magnesium acetate and the subsequent volatilization of the acetic acid produced.[8]

Recommended Storage and Handling

To mitigate the risks associated with its hygroscopic nature, stringent storage and handling procedures are essential.

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed, airtight containers. | To prevent exposure to atmospheric moisture. |

| Environment | Cool, dry, and well-ventilated area. | To minimize moisture content in the air and prevent thermal degradation. |

| Relative Humidity | Store in an environment with a relative humidity well below the CRH. | To prevent moisture sorption and deliquescence. |

| Incompatible Materials | Store away from strong oxidizing agents.[1] | To prevent chemical reactions. |

| Handling | Use in a controlled environment, such as a glove box or a room with controlled humidity. Minimize exposure time to ambient air. | To limit the opportunity for moisture absorption during handling and processing. |

Implications in Pharmaceutical Development and Drug Formulation

This compound is utilized in pharmaceutical formulations as a source of magnesium, a pH buffer, and a stabilizing agent.[2][7] However, its hygroscopicity presents several challenges for formulators.

-

API Stability: The potential for hydrolysis and subsequent pH changes can directly impact the chemical stability of moisture-sensitive APIs.[9]

-

Dosage Form Performance: Physical changes like clumping and poor flowability can affect the uniformity of dosage units, impacting the bioavailability and therapeutic efficacy of the drug.[7]

-

Manufacturing Processes: The handling of a highly hygroscopic powder requires specialized manufacturing environments with controlled humidity, which can increase production costs.[6]

Workflow for Handling Hygroscopic Excipients in Drug Development

Caption: A typical workflow for developing a solid dosage form with a hygroscopic excipient.

Experimental Protocols for Hygroscopicity Assessment

Determination of Critical Relative Humidity (CRH)

A common method for determining the CRH of a salt involves creating saturated salt solutions and measuring the equilibrium relative humidity of the headspace above them.

Protocol: Saturated Salt Solution Method

-

Preparation of Saturated Solutions: Prepare saturated solutions of various salts in sealed chambers to create environments of known, constant relative humidity.

-

Sample Exposure: Place a small, accurately weighed sample of this compound in each chamber.

-

Gravimetric Analysis: Monitor the mass of the sample over time.

-

CRH Determination: The CRH is the lowest relative humidity at which the sample shows a significant and continuous increase in mass due to moisture absorption.

Experimental Setup for CRH Determination

Caption: Workflow for determining Critical Relative Humidity (CRH) using saturated salt solutions.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that provides detailed information on moisture sorption and desorption kinetics.[10][11]

Protocol: Dynamic Vapor Sorption Analysis

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.

-

Drying: The sample is first dried under a stream of dry nitrogen to establish a baseline mass.

-

Sorption Phase: The relative humidity of the nitrogen stream is increased in a stepwise manner, and the change in sample mass is recorded at each step until equilibrium is reached.

-

Desorption Phase: The relative humidity is then decreased in a stepwise manner to measure moisture loss.

-

Data Analysis: The data is used to generate a moisture sorption-desorption isotherm, which reveals the hygroscopic behavior, deliquescence point, and any hysteresis.[11]

Conclusion

The highly hygroscopic and deliquescent nature of this compound is a critical factor that must be carefully managed in its storage, handling, and application, particularly within the pharmaceutical industry. Understanding its moisture sorption behavior, the potential for physical and chemical degradation, and implementing appropriate control strategies are paramount to ensuring its quality and the stability and efficacy of the final products in which it is used. While a specific CRH value from the literature remains to be widely cited, the experimental protocols outlined provide a clear path for its determination, enabling researchers and formulation scientists to work effectively with this important compound.

References

- 1. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 2. This compound BP EP USP CAS 16674-78-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. pharmtech.com [pharmtech.com]

- 5. jocpr.com [jocpr.com]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 8. Vacuum FTIR study on the hygroscopicity of magnesium acetate aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specifications, Uses, SDS of Magnesium Acetate Manufacturers [kingofchemicals.com]

- 10. ardena.com [ardena.com]

- 11. mt.com [mt.com]

Magnesium Acetate as a Source of Magnesium Ions in Biological Systems: A Technical Guide

Abstract

Magnesium ions (Mg²⁺) are indispensable for a vast array of biological processes, acting as essential cofactors for hundreds of enzymes, playing a critical role in the stability of nucleic acids and proteins, and modulating cellular signaling pathways. The choice of the magnesium salt for in vitro and in vivo studies is a crucial experimental parameter. Magnesium acetate, with its high solubility and bioavailability, presents a versatile and effective option for delivering magnesium ions in a variety of biological research and drug development applications. This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with the use of magnesium acetate as a source of magnesium ions in biological systems. It is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their experimental workflows.

Introduction: The Critical Role of Magnesium in Biological Systems

Magnesium is the second most abundant intracellular divalent cation and is integral to fundamental cellular functions. It is a crucial cofactor for over 300 enzymatic reactions, including those involved in energy metabolism, DNA and RNA synthesis, and protein synthesis. The biologically active form of adenosine triphosphate (ATP), the primary energy currency of the cell, is a complex of Mg²⁺ and ATP (Mg-ATP). Magnesium ions also play a vital role in maintaining the structural integrity of macromolecules such as DNA and RNA and are involved in the regulation of ion channels and signal transduction pathways.

Magnesium acetate, the magnesium salt of acetic acid, is a commonly used source of magnesium ions in biological research. It is available as an anhydrous salt (Mg(CH₃COO)₂) or as a tetrahydrate (Mg(CH₃COO)₂ · 4H₂O). Its high solubility in water and purported good bioavailability make it a suitable choice for a wide range of applications, from cell culture and enzyme kinetics to drug formulation.

Physicochemical Properties and Bioavailability

Magnesium acetate is a white, crystalline solid that is highly soluble in water. The acetate anion is a weak conjugate base, and solutions of magnesium acetate are typically near-neutral in pH.

Bioavailability

The bioavailability of a magnesium supplement is a critical factor in its efficacy. Organic salts of magnesium, such as magnesium citrate and magnesium acetate, are generally considered to have higher bioavailability than inorganic salts like magnesium oxide. While direct comparative studies are limited, the high solubility of magnesium acetate suggests good absorption. Some sources indicate that magnesium acetate has a high bioavailability and is used in dietary supplements.

Applications in Biological Research and Drug Development

Magnesium acetate is utilized in a diverse range of applications within the life sciences, owing to its ability to provide a readily available source of magnesium ions.

Cell Culture

Magnesium is an essential component of cell culture media, and its concentration can influence cell proliferation and differentiation. Studies have shown that elevating the magnesium concentration in the culture medium can stimulate the proliferation of certain cell types, such as mouse epidermal keratinocytes. While specific protocols often list "magnesium chloride" or "magnesium sulfate," magnesium acetate can serve as a viable alternative, particularly when the acetate ion is not expected to interfere with the experimental system.

Molecular Biology

Magnesium ions are critical for the activity of RNA polymerases. In vitro transcription (IVT) reactions, which are used to synthesize RNA molecules from a DNA template, require an optimal concentration of magnesium. Research has shown that using magnesium acetate as the magnesium source can lead to higher mRNA yields compared to magnesium chloride. The acetate ion appears to be more favorable for the activity of T7 RNA polymerase.

RPA is an isothermal DNA amplification technique that requires magnesium ions. The recommended concentration of magnesium acetate in RPA reactions typically ranges from 12 to 30 mM, with an optimal concentration around 14 mM.

Enzymology and Enzyme Kinetics

As a cofactor for a multitude of enzymes, magnesium ions are a standard component of many enzymatic assay buffers. Magnesium acetate is frequently used to provide these essential ions. For instance, it has been used in kinase assays and studies on enzymes like E. coli primase. A study on E. coli primase found that magnesium acetate was particularly effective at inducing a conformational change in the enzyme compared to other magnesium salts like MgSO₄ and MgCl₂.

Protein Crystallization

Magnesium acetate is a common component of protein crystallization screens. It can act as a precipitant or an additive, helping to induce the formation of well-ordered protein crystals for X-ray crystallography. Several commercially available crystallization screens include conditions with magnesium acetate at concentrations typically ranging from 0.1 M to 0.2 M.

Cell Lysis

Magnesium acetate is sometimes included in cell lysis buffers. In the context of E. coli protein extraction, it has been used to initiate osmotic shock for the harvesting of macromolecules from the periplasmic space. The magnesium ions can also help to stabilize cellular components during the lysis process.

Drug Formulation and Development

In the pharmaceutical industry, magnesium acetate can be used as a stabilizer in drug formulations and as a source of magnesium in dietary supplements and nutraceuticals. Its high purity and bioavailability are advantageous in these applications.

Quantitative Data Summary

The following tables summarize the quantitative data for the use of magnesium acetate in various biological applications as found in the cited literature.

Table 1: Magnesium Acetate Concentrations in Molecular Biology Applications

| Application | Organism/System | Recommended Concentration Range | Optimal Concentration | Reference(s) |

| In Vitro Transcription (IVT) | T7 RNA Polymerase | - | 75 mM (with 10 mM each NTP) | |

| Recombinase Polymerase Amplification (RPA) | General | 12 - 30 mM | 14 mM | |

| Cell-Free Protein Synthesis | E. coli extract | 6 mM - 12 mM | Dependent on desired protein product |

Table 2: Magnesium Acetate in Biochemical and Other Applications

| Application | Details | Concentration | Reference(s) |

| Protein Crystallization | Component of crystallization screens | 0.1 M, 0.16 M, 0.2 M | |

| Metal Ion Buffer | Component of a buffer solution | 5 mM | |

| Kinase Assay | Component of reaction mixture | 7 mM | |

| Cell Culture | Stimulation of keratinocyte proliferation | 5 mM - 15 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments where magnesium acetate is utilized.

Preparation of a 1 M Magnesium Acetate Stock Solution

Materials:

-

Magnesium acetate tetrahydrate (Mg(CH₃COO)₂ · 4H₂O, M.W. 214.45 g/mol )

-

Nuclease-free water

-

Sterile container

Procedure:

-

Weigh out 214.45 g of this compound.

-

Dissolve the magnesium acetate in 800 mL of nuclease-free water.

-

Stir the solution until the salt is completely dissolved.

-

Adjust the final volume to 1 L with nuclease-free water.

-

Sterilize the solution by filtering it through a 0.22 µm filter.

-

Store the 1 M stock solution at room temperature.

In Vitro Transcription (IVT) Reaction with Magnesium Acetate

This protocol is a general guideline based on optimized conditions for high mRNA yield.

Materials:

-

Linearized DNA template (1 µg)

-

10x Transcription Buffer (e.g., 400 mM HEPES-NaOH, pH 7.5)

-

100 mM NTP mix (25 mM each of ATP, GTP, CTP, UTP)

-

1 M Magnesium Acetate solution

-

T7 RNA Polymerase

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the given order:

-

Nuclease-free water to a final volume of 50 µL

-

5 µL of 10x Transcription Buffer

-

1 µg of linearized DNA template

-

20 µL of 100 mM NTP mix (final concentration of 10 mM each)

-

3.75 µL of 1 M Magnesium Acetate (final concentration of 75 mM)

-

2 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate the reaction at 37°C for 2 to 4 hours.

-

Following incubation, the synthesized RNA can be purified using standard methods such as lithium chloride precipitation or column-based kits.

Protein Crystallization using the Hanging Drop Vapor Diffusion Method

This is a general protocol for setting up a protein crystallization experiment using a condition that includes magnesium acetate.

Materials:

-

Purified protein solution (5-15 mg/mL)

-

Crystallization screen solution containing magnesium acetate (e.g., 0.2 M Magnesium Acetate, 0.1 M Sodium Cacodylate pH 6.5, 30% v/v 2-Methyl-2,4-pentanediol)

-

24-well crystallization plate and cover slips

-

Pipettors and tips

Procedure:

-

Pipette 500 µL of the crystallization screen solution into the reservoir of a well in the 24-well plate.

-

On a siliconized cover slip, pipette 1 µL of the purified protein solution.

-

Pipette 1 µL of the reservoir solution and mix it with the protein drop on the cover slip.

-

Invert the cover slip and place it over the well, sealing the well with vacuum grease.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Visualization of Magnesium's Role in Cellular Signaling

Magnesium ions are central to numerous signaling pathways, often acting as a critical cofactor for kinases and ATP-dependent enzymes.

General Role of Mg²⁺ in ATP-Dependent Kinase Signaling

The diagram below illustrates the fundamental role of Mg²⁺ in facilitating the transfer of a phosphate group from ATP to a substrate protein by a kinase, a ubiquitous step in many signaling cascades.

Caption: Role of Mg-ATP in kinase-mediated signaling.

Experimental Workflow for Assessing the Effect of Magnesium Acetate on Enzyme Activity

This diagram outlines a typical experimental workflow to determine the effect of varying magnesium acetate concentrations on the activity of a magnesium-dependent enzyme.

Caption: Workflow for enzyme activity analysis.

Conclusion

Magnesium acetate is a valuable and versatile reagent for providing magnesium ions in a wide range of biological and biomedical research settings. Its high solubility and bioavailability, coupled with favorable effects in specific applications such as in vitro transcription, make it an excellent choice for many experimental designs. This guide has provided a comprehensive overview of its properties, applications, and relevant protocols to assist researchers in effectively utilizing magnesium acetate as a source of magnesium ions. As with any experimental component, it is crucial to consider the potential effects of the acetate counter-ion and to optimize the magnesium concentration for each specific application.

An In-depth Technical Guide to the Chelation of Magnesium Acetate with Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium (Mg²⁺) is an essential divalent cation indispensable for a vast array of biological processes. Its functions are intrinsically linked to its ability to chelate with biomolecules, thereby stabilizing structures, facilitating enzymatic catalysis, and participating in signal transduction. Magnesium acetate, a highly bioavailable salt, serves as a crucial source of magnesium ions in various biological and pharmaceutical applications. This technical guide provides a comprehensive overview of the core principles of magnesium chelation, its interaction with key biomolecules such as nucleic acids, ATP, and proteins, and its role in cellular signaling. We present quantitative data on binding affinities and thermodynamics, detail the primary experimental protocols used to study these interactions—Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—and explore the implications for drug development.

The Core Principles of Magnesium Chelation

Magnesium, typically as the Mg²⁺ ion, is the most abundant free divalent cation within cells and the fourth most abundant metal ion overall.[1] Its biological efficacy is rooted in its coordination chemistry. Mg²⁺ is a "hard" Lewis acid, showing a strong preference for binding to "hard" oxygen-containing ligands, such as the phosphate groups in nucleic acids and ATP, and the carboxylate groups in amino acid side chains.[2]

In aqueous solutions, magnesium readily forms a stable hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺, with an octahedral geometry.[3] Chelation with a biomolecule involves the displacement of these coordinated water molecules by the ligand's functional groups. This interaction can occur through two primary modes:

-

Inner-Sphere Coordination : The biomolecule directly displaces water molecules and binds to the magnesium ion. This is common in high-affinity binding sites, such as the coordination of Mg²⁺ by multiple phosphate groups in RNA.[4][5]

-

Outer-Sphere Coordination : The magnesium ion retains its hydration shell, and the interaction with the biomolecule is mediated by hydrogen bonds between the coordinated water molecules and the ligand.

The acetate anion from magnesium acetate can also play a role. While often considered just a counter-ion, studies have shown that magnesium acetate can induce conformational changes in enzymes like E. coli primase more effectively than magnesium chloride or sulfate, suggesting a specific effect of the acetate ion in certain contexts.[6]

Interaction with Key Biomolecules

Nucleic Acids (DNA and RNA)

Magnesium ions are critical for the structure and function of nucleic acids. They stabilize the folded structures of large RNA molecules, such as ribosomal RNA and tRNAs, by neutralizing the electrostatic repulsion between the negatively charged phosphate groups of the sugar-phosphate backbone.[5][7][8] This charge shielding allows the RNA to compact into its functional tertiary structure. The affinity of Mg²⁺ for DNA is generally lower than that of Ca²⁺.[9] Mg²⁺ can also modulate the sequence-specific binding of transcription factors; for instance, it is required for the specific binding of the CREB protein to its consensus DNA sequence by inhibiting non-specific interactions.[10]

Adenosine Triphosphate (ATP)

In virtually every metabolic pathway, the active form of ATP is not the free nucleotide but rather a chelated Mg-ATP complex.[1][11] Magnesium binds to the β- and γ-phosphate oxygen atoms, and sometimes the α-phosphate as well, neutralizing their negative charges.[12][13] This chelation is crucial for enzymatic reactions involving ATP, such as those catalyzed by kinases, because it influences the conformation of the phosphate chain, making the terminal phosphate more susceptible to nucleophilic attack. The presence of Mg²⁺ is a key regulator of kinase activity.[11]

Proteins and Enzymes

Over 300 enzymes require magnesium ions for their catalytic action.[1] Mg²⁺ can act as:

-

A structural component : Maintaining the protein's active conformation.

-

A catalytic cofactor : Directly participating in the enzymatic reaction, often by stabilizing negative charges on substrates or reaction intermediates. Magnesium chelatase, for example, couples the energy from ATP hydrolysis to insert Mg²⁺ into protoporphyrin IX, the first step in chlorophyll biosynthesis.[14] The binding of magnesium is generally weak (Ka ≤ 10⁵ M⁻¹) and often involves coordination with carboxylate side chains (Aspartate, Glutamate) and backbone carbonyls.[2][15]

Quantitative Analysis of Magnesium Chelation

The interaction between Mg²⁺ and biomolecules can be quantified by various thermodynamic parameters. The following tables summarize key data from the literature.

Note: The vast majority of experimental data has been collected using magnesium salts such as MgCl₂. While the primary interaction is with the Mg²⁺ ion, the specific counter-ion (e.g., acetate) can have distinct effects in some systems.[6]

| Biomolecule | Parameter | Value | Conditions / Method | Source(s) |

| ATP | Kd | ~50 µM | 31P NMR & Optical Spectroscopy | [16] |

| ΔG°' | -31 kJ/mol | [Mg²⁺] = 5 mM, pH 7 | [11] | |

| ADP | Kd (MgADP) | 50 - 60 µM | Equilibrium Dialysis | [17] |

| ssDNA (Adenine) | ΔGbinding | -32.1 kJ/mol | Theoretical (from SHG/AFM) | [18] |

| ssDNA (Guanine) | ΔGbinding | -35.6 kJ/mol | Theoretical (from SHG/AFM) | [18] |

| Protein | Ligand | Kd (µM) | ΔH (kcal/mol) | Method | Source(s) |

| Conantokin-G | Mg²⁺ | 46 and 311 (two sites) | Exothermic | ITC | [19] |

| Conantokin-T | Mg²⁺ | 10.2 | Exothermic | ITC | [19] |

| 3-Phosphoglycerate Kinase | MgADP | 50 - 60 | Not specified | Equilibrium Dialysis | [17] |

| CREB B-ZIP domain | CRE DNA | ~0.3 (with Mg²⁺) | Not specified | EMSA | [10] |

Role of Magnesium in Cellular Signaling

Magnesium is emerging as a critical signaling molecule, acting as a second messenger that regulates numerous cellular pathways.[7] Fluctuations in intracellular free Mg²⁺ concentrations can modulate the activity of key signaling proteins and cascades. For instance, in bone marrow stromal cells, an increase in Mg²⁺ concentration activates the canonical Wnt signaling pathway, which promotes osteogenic differentiation.[[“]] This process involves the stabilization of β-catenin, allowing its translocation to the nucleus and the subsequent activation of target gene transcription.

Methodologies for Studying Magnesium Chelation

Investigating the chelation of magnesium with biomolecules requires specialized biophysical techniques. Here we detail the protocols for three primary methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[21][22]

Detailed Experimental Protocol:

-

Sample Preparation :

-

The macromolecule (e.g., protein, RNA) is placed in the sample cell, and the ligand (e.g., magnesium acetate solution) is placed in the titration syringe.

-

Both macromolecule and ligand must be prepared in an identical, well-matched buffer to minimize heats of dilution. Dialysis of the macromolecule against the buffer is highly recommended.[23]

-

Degas all solutions for at least one hour immediately before the experiment to prevent air bubbles.[23]

-

-

Concentration Selection :

-

The concentrations should be chosen to satisfy the "C parameter" (C = n * Ka * [M]T), which should ideally be between 5 and 500 for a well-defined binding isotherm.[23]

-

If the dissociation constant (Kd) is unknown, a starting point is often 20 µM macromolecule in the cell and 200 µM ligand in the syringe.[23]

-

The ligand concentration in the syringe should be 10-20 times higher than the macromolecule concentration in the cell.[23]

-

-

Instrument Setup & Titration :

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of small, precisely measured injections (e.g., 2-5 µL) of the ligand are made into the sample cell.

-

The differential power required to maintain a zero temperature difference between the sample and reference cells is measured after each injection.

-

-

Data Analysis :

-

The integrated heat from each injection is plotted against the molar ratio of ligand to macromolecule.

-

The resulting isotherm is fitted to a binding model (e.g., one set of sites) to extract the thermodynamic parameters Ka, ΔH, and n. Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about chelation by monitoring changes in the chemical shifts of nuclei upon metal binding. ¹H, ¹³C, and ³¹P NMR are commonly used.[[“]][25]

Detailed Experimental Protocol:

-

Sample Preparation :

-

Dissolve the biomolecule (e.g., a steroid, ATP) in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

-

Prepare a stock solution of high-purity magnesium acetate in the same deuterated solvent.

-

Create a series of NMR samples with a constant concentration of the biomolecule and varying molar ratios of magnesium acetate (e.g., from 0 to 10 equivalents).[26][27]

-

-

Spectral Acquisition :

-

Acquire high-resolution 1D (e.g., ¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR spectra for each sample at a constant temperature.

-

The use of 2D correlation spectroscopy can help resolve overlapping signals.[6]

-

-

Data Analysis :

-

Identify Chelation Sites : Monitor the chemical shift perturbations (changes in ppm) of specific nuclei as the magnesium concentration increases. Nuclei close to a binding site will experience the largest changes.[6]

-

Determine Stoichiometry : Use the method of continuous variation (Job's plot) by systematically varying the mole fractions of the biomolecule and magnesium while keeping the total molar concentration constant. The stoichiometry corresponds to the mole fraction that produces the maximum chemical shift change.[26]

-

Estimate Affinity : For weak binding, the magnitude of the chelation affinity can be qualitatively deduced from the slope of the chemical shift change versus Mg²⁺ concentration plot; a steeper slope implies higher affinity.[27]

-

X-ray Crystallography

This technique provides high-resolution, three-dimensional structures of biomolecule-magnesium complexes, revealing the precise coordination geometry of the chelated ion.

Detailed Experimental Protocol:

-

Sample Preparation & Crystallization :

-

Prepare a highly pure and concentrated solution of the biomolecule (e.g., RNA).

-

Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods. Crystallization buffers for nucleic acids often include magnesium ions (e.g., 5-10 mM MgCl₂ or magnesium acetate) to facilitate packing and stabilization.[28][29]

-

Optimize initial crystal "hits" by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Metal Ion Soaking (Optional) :

-

If crystals are grown in the absence of magnesium, they can be soaked in a cryo-protectant solution containing a high concentration of magnesium acetate to introduce the ion into the crystal lattice.

-

-

Data Collection :

-

Flash-cool the crystal in liquid nitrogen to prevent radiation damage.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Solution and Refinement :

-

Process the diffraction data and solve the structure using methods like molecular replacement.

-

During refinement, inspect the electron density maps for unexplained positive peaks, especially near negatively charged regions like phosphate backbones. These peaks, often with an octahedral shape, may correspond to hexahydrated magnesium ions.[2]

-

Model the Mg²⁺ ion and its coordinated water molecules into the density and refine the structure to achieve good agreement between the model and the experimental data.

-

Applications in Research and Drug Development

A thorough understanding of magnesium chelation is vital for drug development professionals.

-

Drug Formulation : Magnesium acetate is used as a stabilizing agent in some drug formulations and dialysis solutions, ensuring product integrity and patient safety.[8][18] Its bioavailability makes it a valuable component in dietary supplements.[12]

-

Enzyme Inhibitors : Since many enzymes are magnesium-dependent, designing molecules that can chelate or compete for the magnesium binding site is a valid strategy for developing enzyme inhibitors.

-

Nucleic Acid-Targeting Drugs : For drugs that target DNA or RNA, understanding how magnesium influences the structure and stability of the target is crucial for predicting drug efficacy.

-

Steroidal Drugs : Chelation with metal ions like Mg²⁺ can affect the conformation and activity of steroidal drugs, an important consideration in their design and mechanism of action.[6][26]

Conclusion

The chelation of magnesium ions, supplied by salts like magnesium acetate, with biomolecules is a fundamental process that underpins cellular structure and function. From stabilizing the intricate folds of RNA to enabling the enzymatic power of ATP, magnesium's role is both pervasive and profound. For researchers and pharmaceutical scientists, a quantitative and mechanistic understanding of these interactions is paramount. By employing powerful biophysical techniques such as ITC, NMR, and X-ray crystallography, it is possible to dissect the thermodynamics and structural details of magnesium chelation, providing critical insights that can be leveraged in the design of novel therapeutics and the formulation of effective drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnesium-binding architectures in RNA crystal structures: validation, binding preferences, classification and motif detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Understanding the Thermodynamics of Magnesium Binding to RNA Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 6. Magnesium and calcium reveal different chelating effects in a steroid compound: A model study of prednisolone using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Competitive binding of Mg2+, Ca2+, Na+, and K+ ions to DNA in oriented DNA fibers: experimental and Monte Carlo simulation results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magnesium is required for specific DNA binding of the CREB B-ZIP domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 12. ATP-Magnesium Coordination: Protein Structure-Based Force Field Evaluation and Corrections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The catalytic power of magnesium chelatase: a benchmark for the AAA + ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The human "magnesome": detecting magnesium binding sites on human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Affinity of Mg2+ for ATP (Kd) - Unspecified - BNID 110639 [bionumbers.hms.harvard.edu]

- 17. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantifying Mg2+ Binding to ssDNA Oligomers: A Self-Consistent Field Theory Study at Varying Ionic Strengths and Grafting Densities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermodynamics of binding of calcium, magnesium, and zinc to the N-methyl-D-aspartate receptor ion channel peptidic inhibitors, conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 24. stevensonlab.com [stevensonlab.com]

- 25. NMR investigation of magnesium chelation and cation-induced signal shift effect of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. A crystallographic study of the binding of 13 metal ions to two related RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. doudnalab.org [doudnalab.org]

The Pivotal Role of Acetate Ions from Magnesium Acetate in Biochemical Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of acetate ions, derived from magnesium acetate, in biochemical buffering systems. It delves into the physicochemical properties, experimental applications, and the integral role of both acetate and magnesium ions in biological processes, offering valuable insights for researchers in life sciences and drug development.

Core Functions of Acetate and Magnesium Ions in Biochemical Buffers

Acetate buffers are widely utilized in biochemical research to maintain a stable pH environment, which is crucial for the structure and function of biomolecules.[1] Magnesium acetate serves as a versatile reagent in these buffers, providing both acetate ions for pH control and magnesium ions that play a critical role in numerous biological reactions.[2]

1.1. The Buffering Action of Acetate

An acetate buffer consists of a weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻). This conjugate acid-base pair is responsible for resisting significant changes in pH upon the addition of small amounts of acids or bases. The buffering capacity is most effective within a pH range of approximately 3.6 to 5.6, centered around the pKa of acetic acid, which is about 4.76 at 25°C and an ionic strength of 0.1 M.[3][4] The equilibrium that governs this buffering action is:

CH₃COOH ⇌ H⁺ + CH₃COO⁻

When an acid (H⁺) is introduced, the acetate ions act as a proton sink, shifting the equilibrium to the left to form acetic acid. Conversely, when a base (OH⁻) is added, it is neutralized by the acetic acid, which donates a proton to form water and acetate ions, thus maintaining a relatively constant pH.

1.2. The Multifaceted Role of Magnesium Ions

Magnesium ions (Mg²⁺) are essential cofactors for a vast array of enzymes and play a crucial structural role in nucleic acids and proteins.[5] In the context of a magnesium acetate buffer, the Mg²⁺ ions are not merely passive components. They are vital for:

-

Enzyme Catalysis: Over 300 enzymes require magnesium ions for their catalytic activity, including all enzymes that utilize or synthesize ATP, as well as DNA and RNA polymerases.[6] Magnesium ions can participate directly in the catalytic reaction within the enzyme's active site or bind to the substrate (e.g., ATP) to facilitate the reaction.[6]

-

Nucleic Acid Stability: Magnesium ions are critical for stabilizing the structure of DNA and RNA. They neutralize the negative charges of the phosphate backbone, reducing electrostatic repulsion and allowing for the formation and maintenance of complex three-dimensional structures.[7]

-

Protein Structure and Function: Magnesium can bind to proteins, inducing conformational changes that can affect their activity and stability.[8]

Quantitative Data

The following tables summarize key quantitative data related to acetate buffers and magnesium ion interactions.

Table 1: Physicochemical Properties of Acetate Buffer

| Parameter | Value | Conditions | Reference(s) |

| pKa of Acetic Acid | 4.756 | 25°C, Ionic Strength (µ) = 0 | [3] |

| 4.56 | 25°C, Ionic Strength (µ) = 0.1 M | [3] | |

| Effective pH Range | 3.6 - 5.6 | [4] | |

| Buffer Capacity (β) | Dependent on component concentrations | [9] | |

| Maximum when pH = pKa | [9] |

Note: The pKa of acetic acid is dependent on both temperature and ionic strength. As temperature increases, the pKa generally decreases. Increasing ionic strength also tends to decrease the pKa.[10]

Table 2: Dissociation Constants (Kd) for Magnesium Ion Binding

| Biomolecule | Kd Value | Method | Reference(s) |

| ATP | 50 ± 10 µM | 31P NMR and Optical Absorbance | [11] |

| p53 DNA-binding domain | Ka = 1.88 x 10³ M⁻¹ (Kd ≈ 532 µM) | Tryptophan Fluorescence | [12] |

| conantokin-T (peptide) | 10.2 µM | Isothermal Titration Calorimetry | [13] |

Experimental Protocols

Magnesium acetate buffers are integral to a variety of experimental procedures. Below are detailed methodologies for some key applications.

3.1. Preparation of a 1 M Magnesium Acetate Stock Solution

-

Weighing: Weigh 214.46 g of magnesium acetate tetrahydrate (Mg(CH₃COO)₂ · 4H₂O).[14]

-

Dissolving: Dissolve the magnesium acetate in 800 ml of nuclease-free water.[14]

-

Volume Adjustment: Adjust the final volume to 1 liter with nuclease-free water.[14]

-

Sterilization: Sterilize the solution by passing it through a 0.22-micron filter.[15]

-

Storage: Store the solution at room temperature.[15]

3.2. In Vitro RNA Transcription using a Magnesium Acetate Buffer

This protocol is adapted for the synthesis of RNA from a DNA template using T7 RNA polymerase. Magnesium acetate is often preferred over magnesium chloride in IVT reactions as it can lead to higher RNA yields.[16][17]

-

Reaction Mix Preparation: In a nuclease-free tube, combine the following reagents at room temperature in the order listed:

-

Nuclease-free water to a final volume of 500 µl

-

50 µl of 10X Transcription Buffer (containing Tris-HCl or HEPES)

-

Magnesium Acetate to a final concentration of 12-30 mM (optimal concentration may need to be determined empirically, often around 14 mM)[18]

-

50 µl of 50 mM DTT

-

80 µl of 25 mM NTP mix (final concentration of 4 mM each)

-

25 µl of linearized template DNA (e.g., 40 µg)

-

5 - 10 µl of T7 RNA Polymerase

-

-

Incubation: Incubate the reaction mixture at 37°C for 2 to 6 hours.[19]

-

DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template and incubate at 37°C for 30 minutes.[19]

-

RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation or a column-based purification kit.

3.3. Protein Crystallization using the Sitting-Drop Vapor Diffusion Method

Magnesium acetate is a common component in crystallization screens.[20][21]

-

Reservoir Preparation: Pipette 500 µl of the crystallization screening solution (which may contain magnesium acetate, a precipitant like PEG, and a buffer) into the reservoir of a sitting-drop crystallization plate.[22]

-

Drop Preparation:

-

Pipette 1 µl of the purified protein solution onto the sitting-drop post.

-

Pipette 1 µl of the reservoir solution into the protein drop.

-

-

Sealing: Seal the plate with clear sealing tape to create a closed system for vapor diffusion.

-

Incubation and Observation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops under a microscope for crystal formation.

Signaling Pathways and Logical Relationships

Acetate is not merely a buffer component but also an active signaling molecule and a key metabolite. Its conversion to acetyl-CoA by acetyl-CoA synthetase (ACSS) is a central hub in cellular metabolism and signaling.[23][24]

4.1. Acetate-to-Acetyl-CoA Metabolic Pathway

The conversion of acetate to acetyl-CoA is a critical step for its entry into central carbon metabolism. This pathway is particularly important in cancer cells, where acetate can serve as an alternative carbon source.[24][25]

Caption: Conversion of acetate to acetyl-CoA by ACSS2 and its metabolic fates.

4.2. Acetate Signaling Pathways in Cancer

Acetate can influence cancer cell metabolism and proliferation through multiple signaling pathways. Under hypoxic conditions, acetate metabolism is often reprogrammed to support cell survival.[26]

Caption: Acetate-induced signaling pathway promoting cancer cell proliferation.

4.3. Experimental Workflow for Determining Buffer Capacity

The following workflow outlines the experimental determination of a buffer's capacity.[27][28][29]

Caption: Workflow for the experimental determination of buffer capacity.

Conclusion

Magnesium acetate is a valuable and versatile component of biochemical buffers, providing both the essential buffering capacity of the acetate ion and the critical catalytic and structural functions of the magnesium ion. A thorough understanding of their individual and combined roles is paramount for the design and execution of robust and reproducible biochemical and molecular biology experiments. This guide provides a foundational resource for researchers and professionals, enabling them to effectively harness the properties of magnesium acetate buffers in their scientific endeavors.

References

- 1. Buffer Maker - buffer calculator and pH calculator - buffer recipes [chembuddy.com]

- 2. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 3. csun.edu [csun.edu]

- 4. library.gwu.edu [library.gwu.edu]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 6. remotelabs.asdlib.org [remotelabs.asdlib.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Competitive Binding of Mg2+ and Na+ Ions to Nucleic Acids: From Helices to Tertiary Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buffer Capacity Calculator | AAT Bioquest [aatbio.com]

- 10. pure.tue.nl [pure.tue.nl]

- 11. Affinity of Mg2+ for ATP (Kd) - Unspecified - BNID 110639 [bionumbers.hms.harvard.edu]

- 12. Influence of magnesium ion on the binding of p53 DNA-binding domain to DNA-response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamics of binding of calcium, magnesium, and zinc to the N-methyl-D-aspartate receptor ion channel peptidic inhibitors, conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. bostonbioproducts.com [bostonbioproducts.com]

- 16. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 20. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 21. Cell-free expression and in meso crystallisation of an integral membrane kinase for structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ka Table [chm.uri.edu]

- 24. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function [frontiersin.org]

- 27. umw.edu.pl [umw.edu.pl]

- 28. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 29. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]

Methodological & Application

Application Notes and Protocols for DNA Precipitation Using Magnesium Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standard ethanol precipitation is a cornerstone technique in molecular biology for the concentration and purification of nucleic acids. The choice of salt is a critical factor that can influence the efficiency of DNA recovery and its purity. While sodium acetate is ubiquitously used, magnesium acetate presents a viable alternative, particularly in specific contexts such as the precipitation of low-concentration or fragmented DNA. As a divalent cation, Mg²⁺ is theoretically more efficient at neutralizing the negative charge of the DNA phosphate backbone, which can lead to improved precipitation.

These application notes provide a detailed protocol for the precipitation of DNA using magnesium acetate tetrahydrate and offer a comparative overview with the standard sodium acetate method.

Mechanism of Action

DNA is soluble in aqueous solutions due to the hydration shell that forms around its negatively charged phosphate backbone. The process of alcohol precipitation of DNA involves two key components: a salt and an alcohol (typically ethanol or isopropanol).

-

The Role of Cations: The positively charged cations from the salt (e.g., Mg²⁺ from magnesium acetate or Na⁺ from sodium acetate) neutralize the negative charges on the phosphate groups of the DNA backbone. This disruption of the hydration shell makes the DNA molecule less hydrophilic.

-

The Role of Alcohol: Ethanol is less polar than water. Its addition to the aqueous DNA solution reduces the dielectric constant of the solution, which in turn enhances the electrostatic attraction between the cations and the phosphate backbone. This further destabilizes the hydration shell and forces the DNA to aggregate and precipitate out of the solution. Divalent cations like magnesium (Mg²⁺) are thought to be more effective at neutralizing the phosphate charges than monovalent cations like sodium (Na⁺), potentially leading to a more efficient precipitation, especially at lower DNA concentrations.

Signaling Pathway of DNA Precipitation by Magnesium Ions

Caption: Mechanism of DNA precipitation by magnesium ions.

Data Presentation: Comparative Analysis

While direct, comprehensive comparative studies on the performance of magnesium acetate versus sodium acetate for routine DNA precipitation are not extensively published, the following table summarizes expected outcomes based on the physicochemical properties of divalent cations and anecdotal evidence from related protocols. This data should be considered illustrative.

| Parameter | This compound | Sodium Acetate | Remarks |

| Final Concentration | 10-20 mM | 0.3 M | A lower concentration of the divalent Mg²⁺ is required. |

| Expected DNA Recovery Yield | 85-95% | 80-90% | Potentially higher recovery with magnesium acetate, especially for low DNA concentrations (<50 ng/µL). |

| A260/A280 Ratio | 1.8 - 2.0 | 1.8 - 2.0 | Both methods should yield DNA of high purity.[1] |

| A260/A230 Ratio | > 2.0 | > 2.0 | Good purity, indicating low salt and solvent carryover, is achievable with both. |

Experimental Protocols

Preparation of 1 M this compound Stock Solution

Materials:

-

This compound (Mg(CH₃COO)₂·4H₂O; Molar Mass: 214.45 g/mol )

-

Nuclease-free water

-

Sterile container

Procedure:

-

Weigh 21.45 g of this compound.

-

Dissolve the powder in 80 mL of nuclease-free water.

-

Once fully dissolved, adjust the final volume to 100 mL with nuclease-free water.

-

Sterilize by filtering through a 0.22 µm filter.

-

Store at room temperature.

Protocol for DNA Precipitation with this compound

This protocol is adapted from standard ethanol precipitation methods.

Materials:

-

DNA sample in aqueous solution

-

1 M this compound solution

-